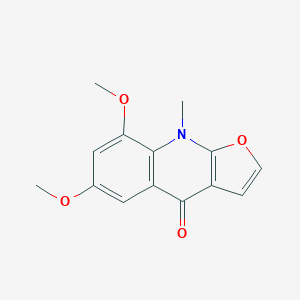
异斑藻素
描述
Isomaculosidine is a natural alkaloid compound found in several plants . It is sourced from the root barks of Dictamnus dasycarpus . The compound is a powder with a molecular formula of C14H13NO4 and a molecular weight of 259.26 g/mol .
Synthesis Analysis
The synthesis of Isomaculosidine has been carried out and documented in several studies . The synthesis starts with ethyl-2-(2,4-dimethoxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate, obtained from the condensation of the readily available 2,4-dimethoxyaniline and ethyl-2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate .Molecular Structure Analysis
Isomaculosidine has a molecular formula of C14H13NO4 . The structure of Isomaculosidine includes a furo[2,3-b]quinolin-4-one moiety .Physical And Chemical Properties Analysis
Isomaculosidine is a powder . It has a molecular weight of 259.26 g/mol .科学研究应用
Inhibition of Nitric Oxide Production
Isomaculosidine has been found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells . This suggests potential applications in the field of neurology and immunology, where controlling NO production can be crucial.
Alkaloid Source
Isomaculosidine is an alkaloid that can be isolated from D. dasycarpus . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used in medicine, as recreational drugs, or in entheogenic rituals.
Phytochemical Studies
Over the past five years, phytochemical and pharmacological studies have been conducted on material extracted from members of the Rutaceae family . In such work, new furochinoline-structured alkaloids were isolated from Ruta sp. and Dictamnus sp . Isomaculosidine, being a furoquinoline alkaloid, could be a subject of interest in these studies.
Potential Anti-fungal and Anti-bacterial Properties
Many furoquinoline alkaloids, which Isomaculosidine is a part of, have shown anti-fungal and anti-bacterial properties . This suggests potential applications in the development of new antimicrobial agents.
Potential Anti-plasmodial Properties
Furoquinoline alkaloids have also shown anti-plasmodial properties . This suggests potential applications in the treatment of diseases caused by Plasmodium parasites, such as malaria.
Potential Anti-cancer Properties
Some furoquinoline alkaloids are still being researched as potential drugs, which, in future, may be used in treating those afflicted with cancer .
安全和危害
Isomaculosidine should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .
Relevant Papers Several papers have been identified that discuss Isomaculosidine . These papers provide valuable insights into the synthesis, properties, and potential applications of Isomaculosidine.
作用机制
Target of Action
Isomaculosidine primarily targets nitric oxide synthase (NOS) . NOS is an enzyme responsible for the production of nitric oxide (NO), a molecule that plays a crucial role in several biological processes, including inflammation and neurotransmission .
Mode of Action
Isomaculosidine interacts with its target, NOS, by inhibiting its activity . This inhibition results in a decrease in the production of nitric oxide, particularly in lipopolysaccharide (LPS)-stimulated BV2 microglial cells .
Biochemical Pathways
The primary biochemical pathway affected by isomaculosidine is the nitric oxide synthesis pathway . By inhibiting NOS, isomaculosidine reduces the production of nitric oxide, thereby modulating the pathway and its downstream effects.
Result of Action
The primary result of isomaculosidine’s action is the inhibition of nitric oxide production in LPS-stimulated BV2 microglial cells . This could potentially modulate inflammatory responses, given the role of nitric oxide in inflammation.
属性
IUPAC Name |
6,8-dimethoxy-9-methylfuro[2,3-b]quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-15-12-10(6-8(17-2)7-11(12)18-3)13(16)9-4-5-19-14(9)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHBKLQQNAGNJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2OC)OC)C(=O)C3=C1OC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199741 | |
| Record name | Furo(2,3-b)quinolin-4(9H)-one, 6,8-dimethoxy-9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furo(2,3-b)quinolin-4(9H)-one, 6,8-dimethoxy-9-methyl- | |
CAS RN |
518-96-7 | |
| Record name | 6,8-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo(2,3-b)quinolin-4(9H)-one, 6,8-dimethoxy-9-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furo(2,3-b)quinolin-4(9H)-one, 6,8-dimethoxy-9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the sources of isomaculosidine?
A1: Isomaculosidine has been isolated from several plant sources, including Dictamnus dasycarpus root bark [] and Dictamnus angustifolius roots []. It is also found in Dictamnus albus [], a plant with a history of medicinal use.
Q2: What biological activities has isomaculosidine demonstrated?
A2: Research has shown that isomaculosidine, along with other alkaloids, exhibits inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 cells []. This suggests potential anti-inflammatory properties. Interestingly, another study found that isomaculosidine can facilitate NLRP3 inflammasome activation by promoting mitochondrial reactive oxygen species production, potentially leading to idiosyncratic liver injury []. Further research is needed to fully understand these contrasting effects.
Q3: How is isomaculosidine synthesized?
A3: A successful synthesis of isomaculosidine starts with ethyl-2-(2,4-dimethoxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate, readily obtained from 2,4-dimethoxyaniline and ethyl-2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate. A series of thermal cyclization, methylation, and reduction steps leads to the final product [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




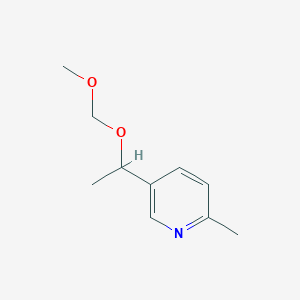
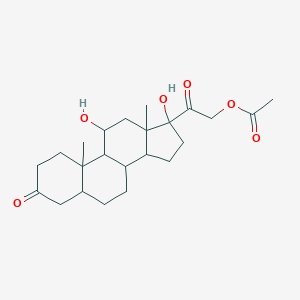

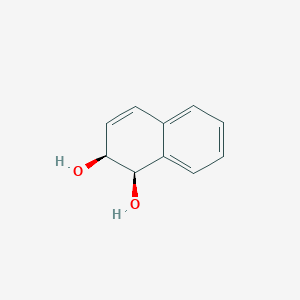
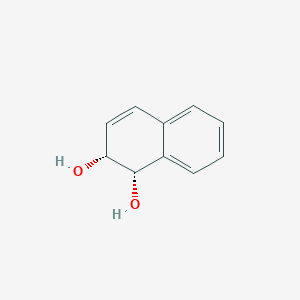
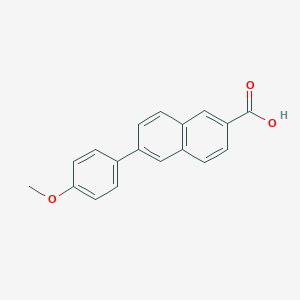
![(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane](/img/structure/B123606.png)
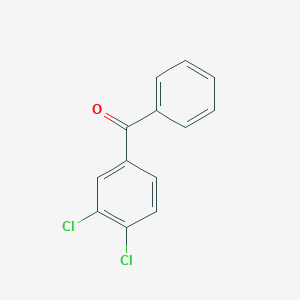
![azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate](/img/structure/B123612.png)
![[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate](/img/structure/B123614.png)

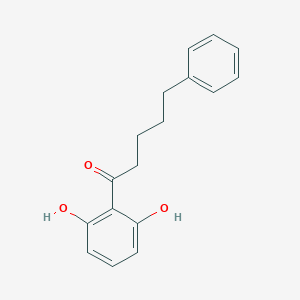
![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B123626.png)